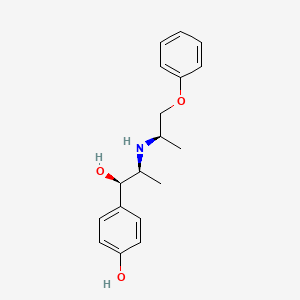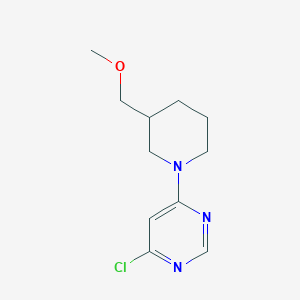![molecular formula C18H14Cl4N2O B13436265 iso-Miconazole (1-[1-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-1H-imidazole)](/img/structure/B13436265.png)
iso-Miconazole (1-[1-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-1H-imidazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
iso-Miconazole (1-[1-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-1H-imidazole): is a synthetic antifungal agent belonging to the imidazole class of compounds. It is structurally related to miconazole and is primarily used for its antifungal properties. The compound is known for its effectiveness against a wide range of fungal infections, making it a valuable agent in both clinical and research settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of iso-Miconazole involves several key steps:
Formation of the imidazole ring: This is typically achieved through the reaction of glyoxal with ammonia and formaldehyde.
Attachment of the 2,4-dichlorophenyl groups: This step involves the reaction of the imidazole ring with 2,4-dichlorobenzyl chloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods: Industrial production of iso-Miconazole follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and stringent quality control measures to ensure the purity and efficacy of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: iso-Miconazole can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: iso-Miconazole can participate in substitution reactions, particularly nucleophilic substitution, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
iso-Miconazole has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Employed in studies investigating the mechanisms of fungal infections and the development of antifungal resistance.
Medicine: Utilized in the formulation of antifungal medications for the treatment of superficial and systemic fungal infections.
Industry: Applied in the development of antifungal coatings and materials to prevent fungal growth in various industrial applications.
Mecanismo De Acción
The antifungal activity of iso-Miconazole is primarily due to its ability to inhibit the synthesis of ergosterol, a key component of fungal cell membranes. By binding to the enzyme lanosterol 14α-demethylase, iso-Miconazole disrupts the conversion of lanosterol to ergosterol, leading to increased membrane permeability and ultimately cell death. This mechanism is similar to other azole antifungals, but iso-Miconazole’s unique structure provides it with distinct pharmacokinetic properties.
Comparación Con Compuestos Similares
Miconazole: Similar in structure but differs in the position of the methoxy group.
Clotrimazole: Another imidazole antifungal with a different substitution pattern on the phenyl rings.
Ketoconazole: A triazole antifungal with a broader spectrum of activity.
Uniqueness: iso-Miconazole’s unique structure, particularly the positioning of the methoxy group, provides it with distinct pharmacokinetic properties, such as improved absorption and distribution. This makes it a valuable alternative to other antifungals in certain clinical scenarios.
Propiedades
Fórmula molecular |
C18H14Cl4N2O |
|---|---|
Peso molecular |
416.1 g/mol |
Nombre IUPAC |
1-[1-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazole |
InChI |
InChI=1S/C18H14Cl4N2O/c19-13-2-1-12(16(21)7-13)9-25-10-18(24-6-5-23-11-24)15-4-3-14(20)8-17(15)22/h1-8,11,18H,9-10H2 |
Clave InChI |
BCVFOVNQAZHHAL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)COCC(C2=C(C=C(C=C2)Cl)Cl)N3C=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


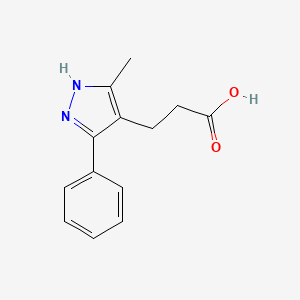
![(1S,5S,8R,9S,10S,13S,14S)-1,10,13-trimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13436192.png)
![5-Methyl-1,5-diazapentacyclo[10.8.1.02,7.08,21.013,18]henicosa-2(7),8(21),9,11,13,15,17-heptaene](/img/structure/B13436195.png)

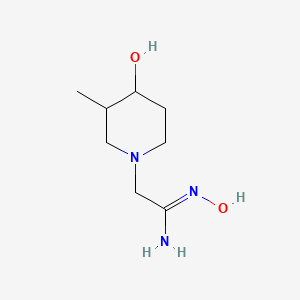
![(2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13436210.png)
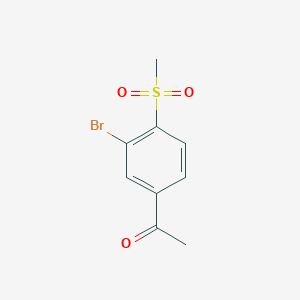
![(R)-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile](/img/structure/B13436236.png)

![2-(2,3-Dihydrobenzofuran-5-yl)-N-(5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide](/img/structure/B13436241.png)
![N6-[(Benzylamino)carbonothioyl]lysine-13C6,15N2](/img/structure/B13436244.png)
